Computed Lipophilicity (XLogP3-AA) Comparison with Methyl and Trifluoroethyl Analogs
The target compound displays an intermediate computed lipophilicity (XLogP3-AA = 1.2) that is 0.8 log units higher than the N1‑methyl analog (XLogP3-AA = 0.4) and approximately 0.5 log units lower than the N1‑2,2,2‑trifluoroethyl analog (XLogP3-AA ≈ 1.7) [1]. This balanced lipophilicity places the difluoroethyl derivative closer to the optimal range for oral bioavailability (LogP 1–3) while avoiding the excessive lipophilicity that can promote off‑target binding and metabolic clearance [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | N1‑methyl analog (CAS 1485405-12-6): XLogP3-AA = 0.4; N1‑2,2,2‑trifluoroethyl analog (CAS 2101196-46-5): XLogP3-AA ≈ 1.7 |
| Quantified Difference | ΔLogP = +0.8 vs methyl; ΔLogP ≈ –0.5 vs trifluoroethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The intermediate lipophilicity of the difluoroethyl analog is closer to the established ‘drug-like’ sweet spot (LogP 1–3), offering a balanced profile that may translate into better solubility–permeability trade-offs than either the more polar methyl or the more lipophilic trifluoroethyl congener.
- [1] PubChem CID 132586730, CID 65356045, CID 132586731. Computed XLogP3-AA values (2025). View Source
- [2] Lipinski, C.A. et al. Adv. Drug Deliv. Rev. (2001) 46, 3–26. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. View Source
